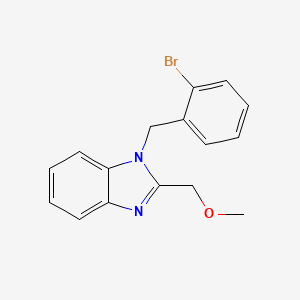
1-(2-bromobenzyl)-2-(methoxymethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromobenzyl)-2-(methoxymethyl)-1H-benzimidazole is a chemical compound that has gained significant attention from the scientific community due to its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and infections.
Mecanismo De Acción
The mechanism of action of 1-(2-bromobenzyl)-2-(methoxymethyl)-1H-benzimidazole is not fully understood. However, studies have suggested that this compound may work by inhibiting various enzymes and proteins involved in cancer cell growth, inflammation, and bacterial and fungal infections.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Additionally, this compound has been shown to have antibacterial and antifungal effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-bromobenzyl)-2-(methoxymethyl)-1H-benzimidazole in lab experiments include its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases, making it a potential candidate for further research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-(2-bromobenzyl)-2-(methoxymethyl)-1H-benzimidazole. Some of these include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Studies to optimize the synthesis method for this compound to improve its yield and purity.
3. Studies to investigate the potential use of this compound in combination with other drugs for the treatment of cancer, inflammation, and bacterial and fungal infections.
4. Studies to investigate the potential use of this compound in animal models to assess its safety and efficacy.
5. Studies to investigate the potential use of this compound in the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and infections. Further research is needed to fully understand its mechanism of action and potential use in the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
1-(2-bromobenzyl)-2-(methoxymethyl)-1H-benzimidazole can be synthesized by reacting 2-(methoxymethyl)-1H-benzimidazole with 2-bromobenzyl bromide in the presence of a base, such as potassium carbonate. The reaction takes place in an organic solvent, such as dimethyl sulfoxide (DMSO), and is carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-(2-bromobenzyl)-2-(methoxymethyl)-1H-benzimidazole has shown potential in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied extensively for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been studied for its antibacterial and antifungal properties.
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl]-2-(methoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c1-20-11-16-18-14-8-4-5-9-15(14)19(16)10-12-6-2-3-7-13(12)17/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEWUUJJIMBHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5553541.png)
![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)
![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)


![1-[5-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5553575.png)

![2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)
![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)




![1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5553616.png)
